3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclo[1.1.1]pentane (BCP) derivative featuring a rigid carbon framework substituted with a 4,4,4-trifluorobutyl chain and a carboxylic acid group. The BCP core is a non-aromatic bioisostere of para-substituted benzene rings or alkynes, offering enhanced metabolic stability and reduced conformational flexibility compared to traditional aromatic systems . The trifluorobutyl substituent introduces strong lipophilicity due to the electron-withdrawing trifluoromethyl (-CF₃) moiety and the extended alkyl chain, which may improve membrane permeability and pharmacokinetic properties . This compound is of significant interest in medicinal chemistry for optimizing drug candidates targeting enzymes or receptors where rigid, fluorine-rich scaffolds are advantageous.
Properties
Molecular Formula |
C10H13F3O2 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C10H13F3O2/c11-10(12,13)3-1-2-8-4-9(5-8,6-8)7(14)15/h1-6H2,(H,14,15) |
InChI Key |
NWUJIIUJCODPBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CCCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with bicyclo[1.1.1]pentane, which is a strained ring system known for its rigidity and stability.
Introduction of the Trifluorobutyl Group: The trifluorobutyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable trifluorobutyl halide with bicyclo[1.1.1]pentane under basic conditions.
Carboxylation: The final step involves the carboxylation of the intermediate product to form the desired carboxylic acid. This can be achieved through the reaction with carbon dioxide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes standard transformations to generate esters, amides, and acyl halides. These reactions are critical for modifying solubility and biological activity.
For example, benzyl ester formation proceeds via nucleophilic substitution under mild basic conditions . Amidation reactions often require coupling agents like EDCI to activate the carboxylate.
Functionalization of the Bicyclo[1.1.1]pentane Core
The strained bicyclic structure participates in radical and photochemical reactions. The trifluorobutyl substituent influences regioselectivity due to steric and electronic effects.
Radical Addition
-
Reagents : Triethylborane, iodine sources (e.g., I₂)
-
Conditions : Light irradiation (365 nm), room temperature
-
Outcome : Iodination at the bridgehead position (e.g., synthesis of 1-iodo derivatives) .
Example:
Photochemical Modifications
-
Propellane-based precursors undergo [2+2] cycloadditions under UV light to form functionalized bicyclo[1.1.1]pentanes .
Fluorinated Chain Reactivity
The 4,4,4-trifluorobutyl group participates in:
-
Nucleophilic Fluorine Exchange : Limited due to the stability of C–F bonds.
-
Reductive Defluorination : Requires strong reductants (e.g., LiAlH₄) but often results in decomposition .
Decarboxylation and Ring-Opening Reactions
Decarboxylation occurs under thermal or acidic conditions, generating bicyclo[1.1.1]pentane derivatives with reduced polarity:
Ring-opening reactions are rare but observed with strong bases (e.g., LDA), leading to linear alkanes with retained fluorination .
Biological Activity Modulation
The compound’s reactivity enables its use as a bioisostere for aromatic rings. Key modifications include:
-
Suzuki Coupling : Boronic acid derivatives of the bicyclic core cross-couple with aryl halides .
-
Click Chemistry : Azide-alkyne cycloadditions for bioconjugation .
Limitations and Research Gaps
Scientific Research Applications
3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Its unique structure makes it a valuable probe in studying biological systems and interactions.
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluorobutyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Lipophilicity : The trifluorobutyl substituent confers higher LogD (2.8) compared to shorter-chain fluorinated analogs (e.g., trifluoromethyl: LogD 1.9) due to increased hydrophobicity . Aromatic derivatives (e.g., bromophenyl: LogD 3.5) exhibit even greater lipophilicity but poorer solubility .
Metabolic Stability : Aliphatic fluorinated derivatives generally show superior metabolic stability (T½ >30 min) compared to aromatic or ester-containing analogs, attributed to fluorine’s resistance to oxidative metabolism .
Solubility : Polar substituents like methoxycarbonyl (COOMe) enhance solubility (>200 µg/mL) but reduce metabolic stability due to ester hydrolysis susceptibility .
Biological Activity
3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that incorporates a bicyclic structure known for its unique three-dimensional conformation and potential applications in medicinal chemistry. Its biological activity is of significant interest due to the structural features that may enhance pharmacokinetic properties and reduce toxicity.
- Molecular Formula : C₇H₇F₃O₂
- Molecular Weight : 180.12 g/mol
- CAS Number : 224584-18-3
The trifluorobutyl group contributes to the compound's lipophilicity and metabolic stability, making it a candidate for various biological assays.
The bicyclo[1.1.1]pentane scaffold serves as a bioisostere for traditional aromatic rings, potentially improving the compound's interaction with biological targets while minimizing off-target effects. This modification can enhance solubility, permeability, and metabolic stability.
Inhibition Studies
Recent studies have highlighted the efficacy of bicyclo[1.1.1]pentane derivatives in inhibiting key enzymes involved in various biological pathways:
- Indoleamine-2,3-dioxygenase 1 (IDO1) : This enzyme plays a crucial role in immune regulation and cancer progression. Compounds derived from bicyclo[1.1.1]pentane have shown potent inhibition of IDO1, with IC₅₀ values in the nanomolar range (e.g., HeLa cell IC₅₀ = 3.1 nM) . The structural modifications utilizing bicyclo[1.1.1]pentane have significantly improved metabolic stability compared to traditional phenyl-containing compounds.
Anti-inflammatory Activity
Bicyclo[1.1.1]pentane derivatives have been evaluated for their anti-inflammatory properties:
- Lipoxin Analogues : Compounds such as BCP-sLXm demonstrated significant inhibition of NFκB activity in human monocytes, reducing pro-inflammatory cytokine release by approximately 50% at low concentrations . This suggests a therapeutic potential in treating inflammatory diseases.
Case Studies
| Study | Compound | Target | Result |
|---|---|---|---|
| Bicyclo[1.1.1]pentane derivative | IDO1 | IC₅₀ = 3.1 nM | |
| BCP-sLXm | NFκB | 50% reduction in cytokine release |
Synthesis and Modifications
The synthesis of this compound involves advanced synthetic techniques that allow for the introduction of functional groups while maintaining the integrity of the bicyclic structure . Recent advancements include flow photochemical methods that facilitate large-scale production with high yields.
Q & A
Basic Research Questions
Q. What are the critical steps and safety considerations for synthesizing 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid in a laboratory?
- Methodological Answer : The synthesis of bicyclo[1.1.1]pentane derivatives typically involves multi-step protocols. For example, a related compound, 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, was synthesized using tert-butanol as a solvent, triethylamine as a base, and diphenyl phosphoryl azide (DPPA) as a coupling reagent. Key steps include:
- Slow addition of DPPA to avoid exothermic reactions .
- Strict adherence to safety protocols due to DPPA’s toxicity (e.g., fume hood use, protective equipment) .
- Post-reaction purification via column chromatography or recrystallization.
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodological Answer : Stability can be assessed using:
- Analytical monitoring : Liquid chromatography (LC) with mass spectrometry (MS) to detect degradation products. For example, glassware deactivation with dimethyldichlorosilane minimizes analyte adsorption during storage .
- Storage conditions : Store in inert atmospheres (e.g., argon) at −18°C, similar to protocols for sensitive analytes like phenolic compounds .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm bicyclo[1.1.1]pentane scaffold geometry and trifluorobutyl substitution.
- Infrared (IR) Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F bonds (1100–1000 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via exact mass analysis.
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates. For example, ICReDD’s approach combines reaction path searches with experimental feedback to narrow optimal conditions (e.g., solvent selection, temperature) . Key steps:
- Simulate potential reaction mechanisms (e.g., cycloadditions, azide couplings).
- Use machine learning to prioritize high-yield pathways based on computed activation energies .
Q. What analytical strategies resolve contradictions in reported synthetic yields or byproduct profiles?
- Methodological Answer :
- Comparative SPE Studies : Test sorbents (e.g., Oasis HLB vs. MCX) to isolate and quantify byproducts in reaction mixtures .
- Isotopic Labeling : Use 13C-labeled analogs to trace degradation pathways, as seen in polychlorinated biphenyl analysis .
- Statistical Design of Experiments (DoE) : Identify variables (e.g., reagent ratios, temperature) causing yield discrepancies through factorial analysis.
Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Scaffold Modification : Replace the trifluorobutyl group with halogenated or alkyl chains (e.g., methyl, ethyl) to assess hydrophobicity effects. Similar strategies were applied to bicyclo[1.1.1]pentane-1-carboxylate derivatives .
- Bioisosteric Replacement : Substitute the carboxylic acid with ester or amide groups, guided by synthetic protocols for tert-butoxycarbonyl (Boc)-protected analogs .
Q. What advanced techniques detect degradation products in environmental or biological matrices?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use HLB cartridges for preconcentration, followed by LC-MS/MS with internal standards (e.g., deuterated analogs) to improve quantification accuracy .
- Fragmentation Pattern Analysis : Employ tandem MS to differentiate degradation products from matrix interference.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
